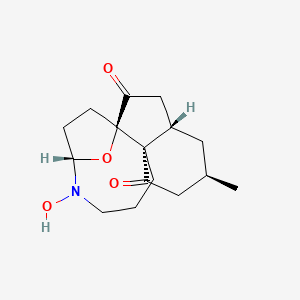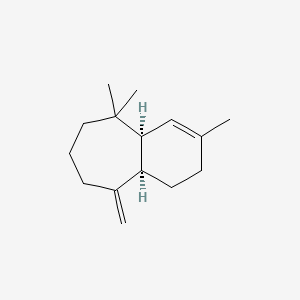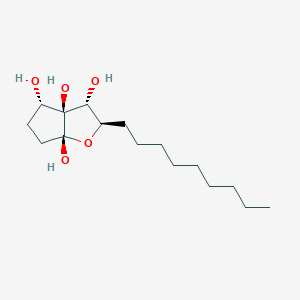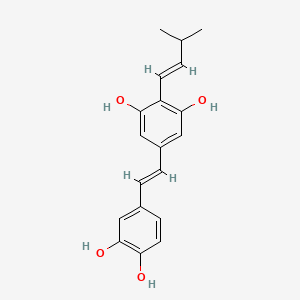
Arachidin-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(e)-2-(3, 4-Dihydroxyphenyl)ethenyl]-2-[(1E)-3-methylbut-1-en-1-yl]benzene-1, 3-diol belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. 5-[(e)-2-(3, 4-Dihydroxyphenyl)ethenyl]-2-[(1E)-3-methylbut-1-en-1-yl]benzene-1, 3-diol is considered to be a practically insoluble (in water) and relatively neutral molecule.
Aplicaciones Científicas De Investigación
Anticancer Activity
Arachidin-1 (Ara-1), a peanut stilbenoid, exhibits promising anticancer properties. In a study conducted by Huang et al. (2010), Ara-1 was found to induce programmed cell death in human leukemia HL-60 cells. It demonstrated a higher efficacy in inducing cell death compared to resveratrol, a well-known anticancer agent. Ara-1 causes mitochondrial membrane damage, activates caspases, and induces apoptosis through both caspase-dependent and independent pathways. This suggests its potential as an effective anticancer agent, particularly for cancer cells resistant to traditional apoptotic pathways.
Anti-Inflammatory Effects
Arachidin-1 also exhibits significant anti-inflammatory effects. Chen et al. (2017) investigated its mechanism in endothelial cells. They found that Ara-1 reduces inflammation by attenuating TNF-α-induced nuclear factor-κB (NF-κB) nuclear translocation and inhibitor of κB-α (IκBα) degradation. Additionally, Ara-1 enhances the expression of phase II enzymes and reduces the generation of reactive oxygen species, highlighting its potential in anti-inflammatory therapies.
Biosynthesis and Purification
Research into the biosynthesis and purification of Arachidin-1 is crucial for its application in medicinal and health-related fields. Sharma et al. (2022) reported an elicitation strategy using various combinations of cyclodextrin, hydrogen peroxide, methyl jasmonate, and magnesium chloride to enhance the production of Ara-1 in peanut hairy root cultures. They achieved a significant increase in Ara-1 levels, providing a sustainable strategy for producing high-purity Ara-1.
Antioxidant Activity
Arachidin-1's antioxidant properties are also noteworthy. Abbott et al. (2010) focused on purifying significant quantities of Ara-1 and determining its antioxidant activity using the thiobarbituric acid reactive substances assay. Their findings suggest that Ara-1 is effective in inhibiting lipid oxidation, underscoring its potential as an antioxidant agent.
Production Enhancement
Enhancing the production of Arachidin-1 for its various applications is a key area of research. Yang et al. (2015) showed that co-treatment of peanut hairy root cultures with methyl jasmonate and cyclodextrin leads to high levels of Ara-1. This indicates a controlled and sustainable system for producing biologically active stilbenoids.
Propiedades
Nombre del producto |
Arachidin-1 |
|---|---|
Fórmula molecular |
C19H20O4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
5-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-2-[(E)-3-methylbut-1-enyl]benzene-1,3-diol |
InChI |
InChI=1S/C19H20O4/c1-12(2)3-7-15-17(21)10-14(11-18(15)22)5-4-13-6-8-16(20)19(23)9-13/h3-12,20-23H,1-2H3/b5-4+,7-3+ |
Clave InChI |
YOWZUITYQFPEGQ-JLVHPEPXSA-N |
SMILES isomérico |
CC(C)/C=C/C1=C(C=C(C=C1O)/C=C/C2=CC(=C(C=C2)O)O)O |
SMILES canónico |
CC(C)C=CC1=C(C=C(C=C1O)C=CC2=CC(=C(C=C2)O)O)O |
Sinónimos |
arachidin-1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



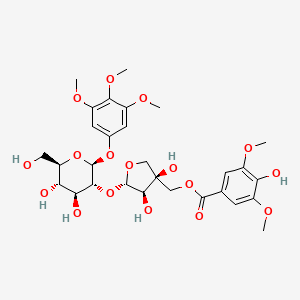
![(1S,2R,5S)-5-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-2-(2,4,5-trifluorophenyl)cyclohexanamine](/img/structure/B1249185.png)
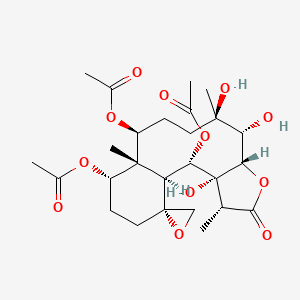
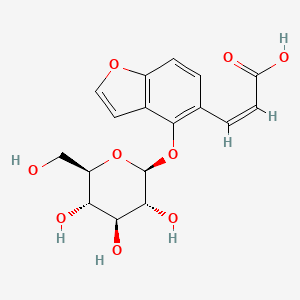
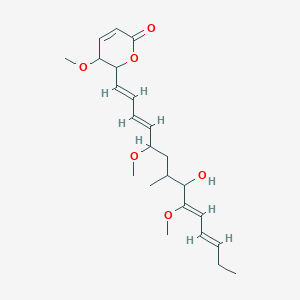
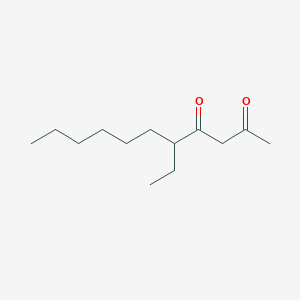
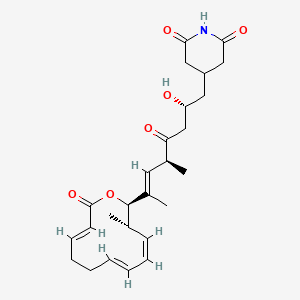
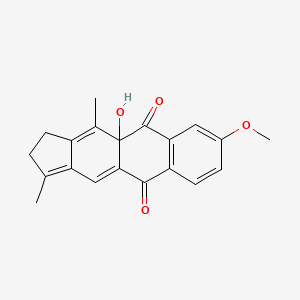
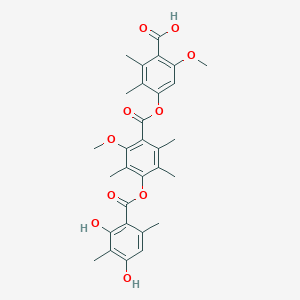
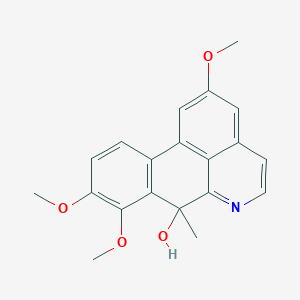
![1-(8,12-dihydroxy-7-{3-hydroxy-2-[6-hydroxy-3-(1-hydroxy-3-methylbutyl)-2-methoxybenzoyl]-5-methylphenyl}-4-methoxy-10-methyl-5-oxo-7,8-dihydro-5H-dibenzo[b,h][1,5]dioxonin-3-yl)-3-methylbutyl acetate](/img/structure/B1249195.png)
